molecular formula C20H23ClN2O2S B2541828 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 2034578-26-0

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2541828
CAS No.: 2034578-26-0
M. Wt: 390.93
InChI Key: AKYRNKXJLRJQSS-UHFFFAOYSA-N
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Description

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C20H23ClN2O2S and its molecular weight is 390.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Compounds with piperidinyl and chloropyridinyl moieties have been synthesized and characterized, highlighting their potential in structural and synthetic organic chemistry. For example, a compound was synthesized by a substitution reaction, characterized by spectroscopic techniques, and its crystal structure was confirmed by X-ray diffraction, demonstrating significant inter and intra-molecular hydrogen bonds and interactions that stabilize the crystal structure (Karthik et al., 2021).

Pharmacological Applications

  • Research on similar structures has led to the discovery of potent antagonists for receptors like NPBWR1 (GPR7), indicating potential therapeutic applications in treating conditions related to receptor activity (Romero et al., 2012). Another study explored the antiosteoclast and osteoblast activity of novel compounds, suggesting applications in bone health and disease treatment (Reddy et al., 2012).

Antimicrobial and Antitubercular Activities

  • Synthesis of piperidin-4-yl methanone oxime derivatives and evaluation of their in vitro antibacterial and antifungal activities reveal some compounds exhibiting good antimicrobial activity against pathogenic strains, suggesting their use in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Analgesic Properties

  • The study of 5-HT1A receptor agonists for treating neuropathic pain indicates that compounds with certain piperidinyl substitutions can have significant analgesic effects, offering potential in pain management (Colpaert et al., 2004).

Mechanism of Action

The active form of this compound selectively inhibits PCSK9 protein synthesis . The IC50 value for in vitro hPCSK9 translation is 3.7 μM . It is 4.95/3.81/21/24/>27-fold selective over CDH1/HSD17B11/PCBP2/RPL27/BCAP31 .

Properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2S/c21-16-14-22-10-5-17(16)25-15-6-11-23(12-7-15)19(24)20(8-1-2-9-20)18-4-3-13-26-18/h3-5,10,13-15H,1-2,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYRNKXJLRJQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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